molecular formula C6H14O B094624 (2R)-2-methylpentan-1-ol CAS No. 17092-41-0

(2R)-2-methylpentan-1-ol

Cat. No. B094624
CAS RN: 17092-41-0
M. Wt: 102.17 g/mol
InChI Key: PFNHSEQQEPMLNI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07563819B1

Procedure details

From 2-methyl-1-pentanol (6.0 ml) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol) at 70° C. The reaction was complete after 3.5 h. The yield was 1.43 g (95%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH2:6][CH3:7])[CH2:3][OH:4].[ClH:8].[NH2:9][CH2:10][C:11](=[O:17])[CH2:12][CH2:13][C:14](O)=[O:15]>>[ClH:8].[NH2:9][CH2:10][C:11](=[O:17])[CH2:12][CH2:13][C:14]([O:4][CH2:3][CH:2]([CH3:1])[CH2:5][CH2:6][CH3:7])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CC(CO)CCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
Cl.NCC(CCC(=O)OCC(CCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.